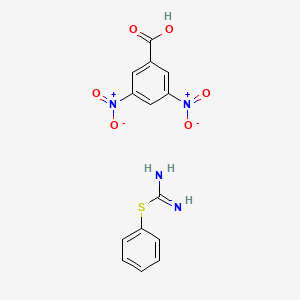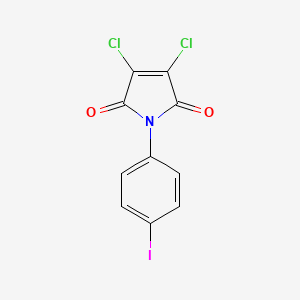
3,4-dichloro-1-(4-iodophenyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-1-(4-iodophenyl)-1H-pyrrole-2,5-dione, also known as 3,4-DCIPD, is a chemical compound that has been studied extensively in the field of scientific research. It is a derivative of pyrrole, which is an aromatic heterocyclic compound that can be found in a variety of natural products.
Aplicaciones Científicas De Investigación
Photoluminescent Materials
Studies have reported the synthesis of π-conjugated polymers containing DPP and phenylene units, highlighting their strong photoluminescence and potential for electronic applications due to good solubility and processability into thin films. These materials exhibit orange coloration in solution and demonstrate enhanced photochemical stability compared to saturated polymers, making them suitable for applications in photoluminescent devices (Beyerlein & Tieke, 2000).
Electron Transport Layers for Solar Cells
Another significant application involves the use of DPP derivatives as electron transport layers (ETLs) in polymer solar cells. A novel alcohol-soluble n-type conjugated polyelectrolyte based on the DPP backbone has been synthesized, showing high conductivity and electron mobility. This material significantly enhances the power conversion efficiency of inverted solar cells by facilitating electron extraction and reducing exciton recombination (Hu et al., 2015).
Corrosion Inhibitors
DPP derivatives have also been explored as efficient organic inhibitors for the corrosion of carbon steel in acidic environments. These compounds exhibit good corrosion inhibition efficiency, which increases with concentration, and the adsorption mechanism is primarily controlled by a chemisorption process. This research opens new avenues for the development of environmentally friendly corrosion inhibitors (Zarrouk et al., 2015).
Advanced Polymers
The synthesis of polymers incorporating the DPP unit has led to materials with unique properties such as high luminescence and quantum yield, making them candidates for optoelectronic applications. These polymers are distinguished by their solubility in common organic solvents and their strong fluorescence, which is highly relevant for the development of new materials for electronic and photonic devices (Zhang & Tieke, 2008).
Propiedades
IUPAC Name |
3,4-dichloro-1-(4-iodophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2INO2/c11-7-8(12)10(16)14(9(7)15)6-3-1-5(13)2-4-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMCLUFYOCLDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(C2=O)Cl)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-1-(4-iodophenyl)-1H-pyrrole-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylidene-1-[(1,3-oxazol-4-yl)methyl]piperidine](/img/structure/B2704900.png)
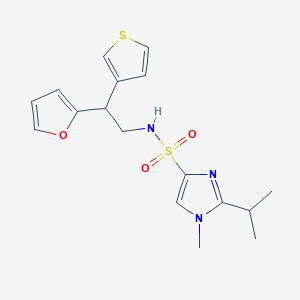
![N-(4,6-difluorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2704903.png)
![(4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone](/img/structure/B2704904.png)
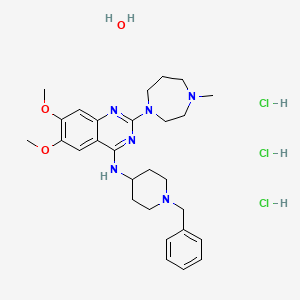
![1-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2704906.png)
![(5-Bromopyridin-3-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2704907.png)
![N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide](/img/structure/B2704908.png)
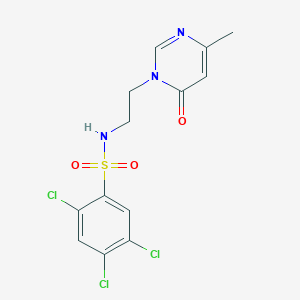


![7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
